molecular formula C20H38O2 B1208807 3,7,11,15-Tetramethylhexadec-2-enoic acid

3,7,11,15-Tetramethylhexadec-2-enoic acid

Cat. No.: B1208807
M. Wt: 310.5 g/mol
InChI Key: WDWBNNBRPVEEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,11,15-Tetramethylhexadec-2-enoic acid is a natural product found in Bidens pilosa with data available.

Scientific Research Applications

1. Food Composition Analysis

3,7,11,15-Tetramethylhexadecanoic acid, also known as phytanic acid, is a branched-chain fatty acid derived from the chlorophyll side chain phytol. Studies have analyzed the diastereomer composition of phytanic acid in various food samples, including terrestrial and marine sources. For instance, the abundance of specific diastereomers of phytanic acid was higher in marine mammals than in fish. This research highlights the significance of phytanic acid in understanding dietary sources and nutritional value (Schröder & Vetter, 2011).

2. Environmental Sample Analysis

The study of chlorophyll phytyl side-chain photo- and autoxidation products has practical applications in environmental sample analysis. The formation of isomeric allylic diols from chlorophyll breakdown and their characterization using electron ionization gas chromatography/mass spectrometry are essential for identifying natural environmental samples (Rontani & Aubert, 2005).

3. Photocatalysis Research

Phytanic acid derivatives have been utilized in photocatalysis research. For instance, the generation of sulfonated isobenzofuran-1(3H)-ones from vinylbenzoic acids under photocatalysis in the presence of visible light demonstrates the potential of phytanic acid derivatives in chemical synthesis and catalysis (Zhang, Zhou, & Wu, 2018).

4. Medical Research: Peroxisomal Disorders

In medical research, phytanic acid's metabolism is crucial for understanding certain peroxisomal disorders. It undergoes alpha-oxidation to form pristanic acid, which is then beta-oxidized in peroxisomes. This metabolic pathway is relevant for studying diseases like Refsum disease, where phytanic acid accumulation occurs due to enzymatic deficiencies (Ferdinandusse et al., 2002).

5. Chemical Synthesis

Phytanic acid and its derivatives have been explored for their potential in chemical synthesis. Studies on palladium-catalyzed cross-coupling reactions involving iodovinylic acids and organometallic reagents indicate the versatility of phytanic acid derivatives in organic synthesis (Abarbri et al., 2002; Abarbri et al., 2000).

6. Oxidation Studies

Research on the autoxidation of chlorophyll phytyl side chains in senescent phototrophic organisms provides insights into the formation of isophytol in the environment, demonstrating the relevance of phytanic acid in ecological and biological oxidation processes (Rontani & Galeron, 2016).

Properties

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

3,7,11,15-tetramethylhexadec-2-enoic acid

InChI

InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)

InChI Key

WDWBNNBRPVEEOD-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C

Synonyms

3,7,11,15-tetramethylhexadec-2-enoic acid
phytenic acid
phytenic acid, (R-(R*,R*-(E)))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7,11,15-Tetramethylhexadec-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3,7,11,15-Tetramethylhexadec-2-enoic acid
Reactant of Route 3
Reactant of Route 3
3,7,11,15-Tetramethylhexadec-2-enoic acid
Reactant of Route 4
3,7,11,15-Tetramethylhexadec-2-enoic acid
Reactant of Route 5
Reactant of Route 5
3,7,11,15-Tetramethylhexadec-2-enoic acid
Reactant of Route 6
3,7,11,15-Tetramethylhexadec-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.